molecular formula C13H13N7O3 B15003174 N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15003174
M. Wt: 315.29 g/mol
InChI Key: DHXIBHOLNYVOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide may have unique properties due to the presence of the 2,4-dimethoxyphenyl group, which can influence its biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C13H13N7O3

Molecular Weight

315.29 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C13H13N7O3/c1-22-8-3-4-9(10(5-8)23-2)16-12(21)11-17-13(19-18-11)20-6-14-15-7-20/h3-7H,1-2H3,(H,16,21)(H,17,18,19)

InChI Key

DHXIBHOLNYVOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.